molecular formula C13H17N5O5S B598324 (Z)-2-((((2-Amino-4-thiazolyl)(((2S,3S)-2-methyl-4-oxo-3-azetidinyl)carbamoyl(methylene)amino(oxy)-2-methylpropionic acid CAS No. 102579-59-9

(Z)-2-((((2-Amino-4-thiazolyl)(((2S,3S)-2-methyl-4-oxo-3-azetidinyl)carbamoyl(methylene)amino(oxy)-2-methylpropionic acid

Cat. No. B598324
CAS RN: 102579-59-9
M. Wt: 355.369
InChI Key: XSBOMZYBOQIGCO-VQSOLXJISA-N
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Description

(Z)-2-((((2-Amino-4-thiazolyl)(((2S,3S)-2-methyl-4-oxo-3-azetidinyl)carbamoyl(methylene)amino(oxy)-2-methylpropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H17N5O5S and its molecular weight is 355.369. The purity is usually 95%.
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Mechanism of Action

Target of Action

Desulfated Aztreonam, also known as (Z)-2-((((2-Amino-4-thiazolyl)(((2S,3S)-2-methyl-4-oxo-3-azetidinyl)carbamoyl(methylene)amino(oxy)-2-methylpropionic acid, primarily targets the penicillin-binding protein 3 (PBP3) in bacteria . PBP3 plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibiotics like Desulfated Aztreonam .

Mode of Action

The bactericidal action of Desulfated Aztreonam results from the inhibition of bacterial cell wall synthesis. It has a high affinity for PBP3 and by binding to PBP3, Desulfated Aztreonam inhibits the third and last stage of bacterial cell wall synthesis . This disruption in cell wall synthesis leads to bacterial cell death.

Biochemical Pathways

Desulfated Aztreonam affects the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation . By inhibiting the production of crucial cell wall precursors, the combination of aztreonam and avibactam may inflict damages on bacterial DNA .

Pharmacokinetics

About two-thirds of Desulfated Aztreonam is eliminated unchanged in the urine, and from 3.1% to 6.9% is renally excreted as SQ26992, its most prominent metabolic product . The pharmacokinetic properties of Desulfated Aztreonam are currently being re-examined in the context of the global spread of multi-drug resistant Gram-negative bacteria .

Result of Action

The result of Desulfated Aztreonam’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, the structural integrity of the bacteria is compromised, leading to cell death . This makes Desulfated Aztreonam effective against a wide spectrum of gram-negative aerobic pathogens .

Action Environment

The action of Desulfated Aztreonam can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can affect the efficacy of Desulfated Aztreonam . Research is ongoing to examine the activity of Desulfated Aztreonam in combination with alternative β-lactamase inhibitors and other antimicrobials .

properties

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S/c1-5-7(9(19)15-5)17-10(20)8(6-4-24-12(14)16-6)18-23-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,16)(H,15,19)(H,17,20)(H,21,22)/b18-8-/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOMZYBOQIGCO-VQSOLXJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102579-59-9
Record name Desulfated aztreonam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESULFATED AZTREONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8661C1EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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